

# Olfactory properties of (Z)-2-Penten-1-ol

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## Compound of Interest

Compound Name: (Z)-2-Penten-1-ol

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An In-Depth Technical Guide to the Olfactory Properties of **(Z)-2-Penten-1-ol**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(Z)-2-Penten-1-ol** (CAS No: 1576-95-0) is a volatile organic compound recognized for its contribution to the aroma profile of various natural products, including green tea, virgin olive oil, and broccoli.<sup>[1]</sup> As a C5 unsaturated alcohol, its distinct olfactory characteristics make it a subject of interest in flavor and fragrance chemistry, as well as in the study of chemosensory reception. This technical guide provides a comprehensive overview of the olfactory properties of **(Z)-2-Penten-1-ol**, detailing its sensory profile, physicochemical characteristics, and the experimental methodologies used for its evaluation.

## Olfactory Profile

The olfactory profile of **(Z)-2-Penten-1-ol** is predominantly characterized by a "green" aroma.<sup>[2]</sup> Sensory evaluations have further described its scent with a range of nuances, including:

- **Fruity and Ethereal:** Often described as having a fruity character, reminiscent of cherry, particularly upon dilution.<sup>[2]</sup>
- **Sharp and Pungent:** It can impart sharp and pungent notes, contributing a certain "bite" to both sweet and savory applications.<sup>[2]</sup>

- Complex Green Notes: The green character is complex, with descriptions including phenolic, nasturtium, and metallic undertones.

Its flavor profile is similarly described as ethereal, green, and spicy, with notes of mustard and horseradish.[2]

## Physicochemical and Quantitative Olfactory Data

A summary of the key physicochemical properties of **(Z)-2-Penten-1-ol** is presented in Table 1. While a specific odor detection threshold for **(Z)-2-Penten-1-ol** is not readily available in the surveyed literature, it is important to note that structurally similar "green note" compounds, such as (Z)-3-Hexen-1-ol (leaf alcohol), are known for their very low odor thresholds, meaning they can be detected by the human nose at very low concentrations.[3] The potency of such compounds is a critical factor in their contribution to the overall aroma of a product.

Table 1: Physicochemical Properties of **(Z)-2-Penten-1-ol**

Property	Value	Reference(s)
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O	[4]
Molecular Weight	86.13 g/mol	[1]
Appearance	Colorless liquid	[1]
Specific Gravity	0.84900 to 0.85600 @ 25°C	[2]
Refractive Index	1.43300 to 1.43900 @ 20°C	[2]
Boiling Point	138.0 °C @ 760.00 mm Hg	[1]
Flash Point	48.33 °C (119.00 °F) TCC	[2]
Solubility	Slightly soluble in water; soluble in non-polar solvents	[1]

## Experimental Protocols

The characterization of the olfactory properties of volatile compounds like **(Z)-2-Penten-1-ol** relies on specialized analytical and sensory techniques. The following sections detail the

methodologies for key experiments.

## Gas Chromatography-Olfactometry with Aroma Extract Dilution Analysis (GC-O-AEDA)

This technique is employed to identify the most potent odor-active compounds in a sample. It involves the separation of volatile compounds by gas chromatography, with the effluent being split between a chemical detector (e.g., mass spectrometer) and a sniffing port for sensory evaluation.

Objective: To determine the Flavor Dilution (FD) factor of **(Z)-2-Penten-1-ol**, which is a measure of its odor potency relative to other volatile compounds in a sample.

Methodology:

- **Sample Preparation:** A sample containing **(Z)-2-Penten-1-ol** is subjected to solvent extraction or headspace solid-phase microextraction (SPME) to isolate the volatile fraction.
- **Serial Dilution:** The obtained extract is serially diluted with a solvent (e.g., dichloromethane) in a 1:1 or 1:2 ratio.[5]
- **GC-O Analysis:** Each dilution is injected into the gas chromatograph. The GC is equipped with a column suitable for the separation of volatile alcohols. The column effluent is split, with one part directed to a mass spectrometer for chemical identification and the other to a heated sniffing port.
- **Olfactory Evaluation:** A trained sensory panelist sniffs the effluent from the sniffing port and records the retention time and a descriptor for each odor detected.
- **FD Factor Determination:** The analysis proceeds from the most diluted to the most concentrated extract. The FD factor is the highest dilution at which the characteristic odor of **(Z)-2-Penten-1-ol** is still detectable.[5]

## Sensory Panel Evaluation for Odor Profile Characterization

A trained sensory panel is essential for describing the qualitative aspects of an odorant.

Objective: To obtain a detailed qualitative description of the odor profile of **(Z)-2-Penten-1-ol**.

Methodology:

- Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and describe a wide range of standard aroma compounds, particularly those with "green" notes.<sup>[6][7]</sup>
- Sample Preparation: **(Z)-2-Penten-1-ol** is diluted to a concentration well above its detection threshold in an odorless solvent (e.g., dipropylene glycol or mineral oil). Samples are presented in coded, identical containers.
- Evaluation Environment: The evaluation is conducted in a sensory analysis laboratory with controlled temperature, humidity, and airflow to minimize distractions.
- Odor Assessment: Panelists are presented with the sample and asked to describe the perceived odor using a standardized lexicon of aroma descriptors. They may also be asked to rate the intensity of different odor characteristics on a linear scale.
- Data Analysis: The frequency of use for each descriptor is compiled to create a comprehensive odor profile.

## Determination of Odor Detection Threshold

The odor detection threshold is the minimum concentration of a substance that is perceivable by the human sense of smell.<sup>[8]</sup> The ascending forced-choice method is a standard procedure for this determination.<sup>[9]</sup>

Objective: To determine the concentration at which 50% of a panel can detect the presence of **(Z)-2-Penten-1-ol**.

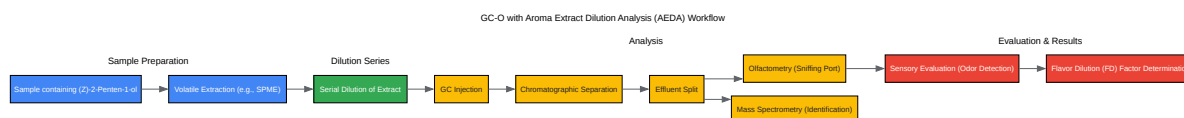
Methodology:

- Panel Selection: A panel of screened and trained individuals is used.
- Sample Preparation: A series of ascending concentrations of **(Z)-2-Penten-1-ol** in an odorless medium (e.g., purified air or water) is prepared.

- **Forced-Choice Presentation:** In each trial, a panelist is presented with three samples (triangle test), two of which are blanks (medium only) and one contains the odorant at a specific concentration.[10] The panelist is required to identify the sample that is different, even if they have to guess.[10]
- **Ascending Concentration Series:** The presentation begins with a concentration below the expected threshold and increases in steps until the panelist can correctly identify the odorant-containing sample over several consecutive trials.[11]
- **Threshold Calculation:** The individual threshold is typically calculated as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is the concentration at which 50% of the panelists can detect the compound.

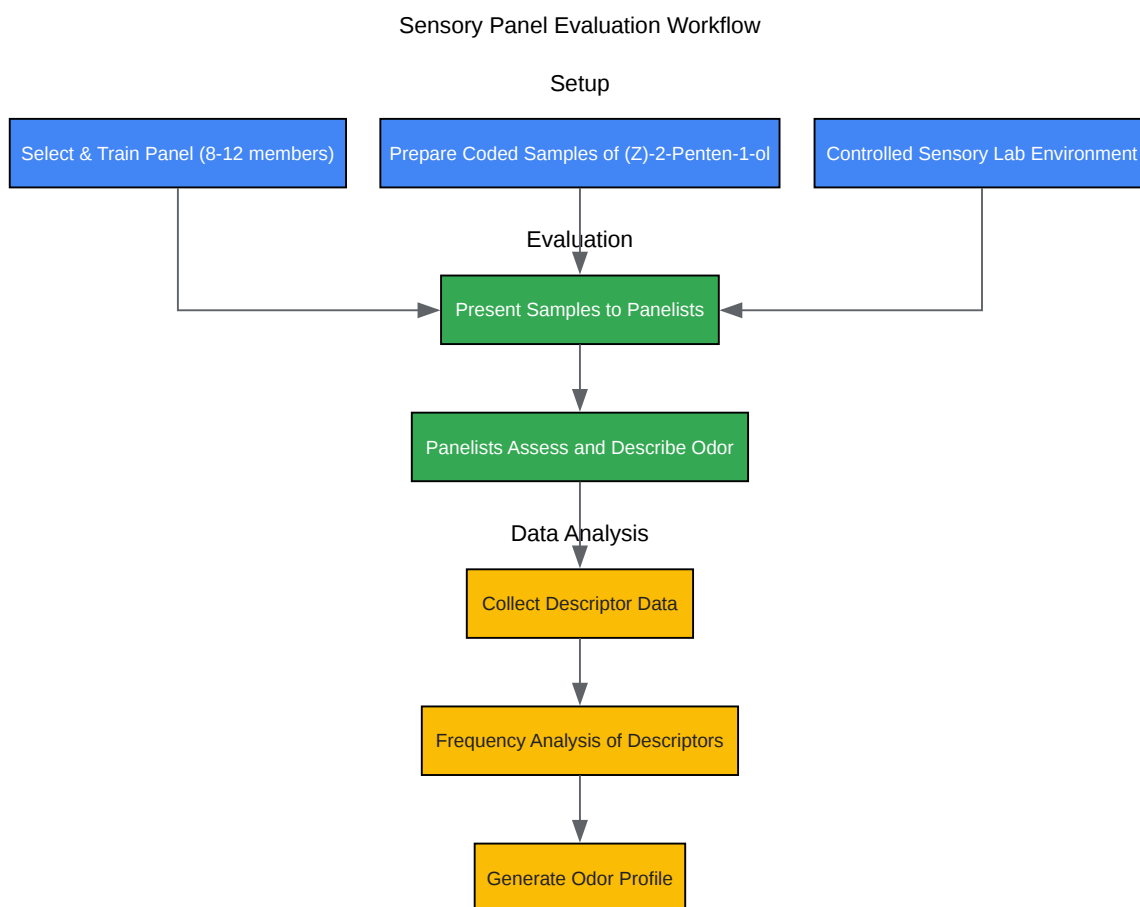
## Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the workflows of the described experimental protocols and a generalized olfactory signaling pathway.



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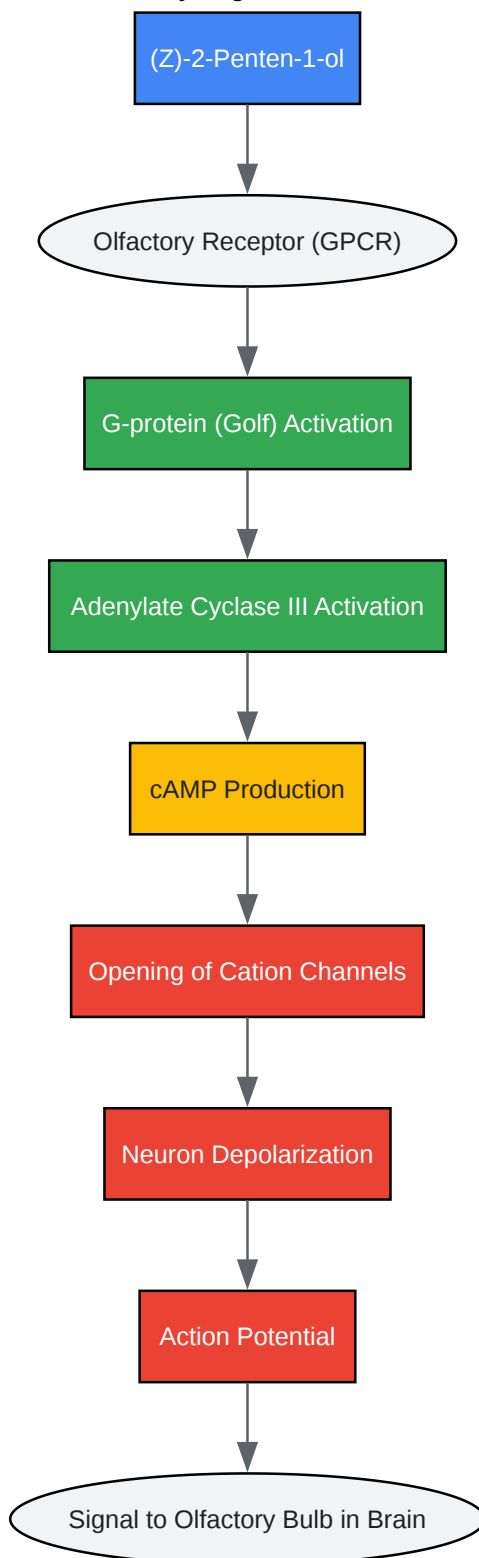
Caption: Workflow for Gas Chromatography-Olfactometry with Aroma Extract Dilution Analysis.



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Caption: Workflow for Sensory Panel Evaluation of Odor Profile.

## Generalized Olfactory Signal Transduction Pathway

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Caption: Generalized pathway for olfactory signal transduction upon odorant binding.

## Olfactory Signaling

While specific olfactory receptors for **(Z)-2-Penten-1-ol** have not been definitively identified, the general mechanism of olfactory perception is well-established. Odorants like **(Z)-2-Penten-1-ol** are detected by olfactory receptors located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant to its specific receptor initiates a conformational change, activating the associated G-protein (typically G $\alpha$ -olf). This triggers a signaling cascade, most commonly involving the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron. If this depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific odor. The combinatorial activation of multiple receptors by a single odorant and the integration of these signals in the brain contribute to the vast range of perceivable smells.

## Conclusion

**(Z)-2-Penten-1-ol** is a significant aroma compound with a characteristic fresh, green, and fruity olfactory profile. Its physicochemical properties and potent aroma make it an important molecule in the fields of flavor and fragrance science. While a specific odor detection threshold remains to be authoritatively established, standardized methodologies such as GC-O-AEDA and sensory panel evaluations provide robust frameworks for its quantitative and qualitative assessment. Further research into the specific olfactory receptors that bind **(Z)-2-Penten-1-ol** will provide deeper insights into the molecular mechanisms underlying the perception of "green" aromas.

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